Cas no 94032-92-5 (4-Phenylpyrrolidin-3-amine dihydrochloride)

4-Phenylpyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. The dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. Its rigid pyrrolidine scaffold and phenyl substituent make it valuable for constructing biologically active compounds, particularly in the development of CNS-targeting agents and enzyme inhibitors. The amine functionality allows for further derivatization, enabling the synthesis of diverse analogs. This compound is particularly useful in asymmetric synthesis due to its stereogenic centers. High purity and well-characterized properties ensure reproducibility in research applications. Suitable for use under controlled laboratory conditions.
4-Phenylpyrrolidin-3-amine dihydrochloride structure
94032-92-5 structure
Product Name:4-Phenylpyrrolidin-3-amine dihydrochloride
CAS No:94032-92-5
MF:C10H15ClN2
MW:198.692501306534
CID:5520792
PubChem ID:134163089
Update Time:2025-05-26

4-Phenylpyrrolidin-3-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Phenylpyrrolidin-3-amine dihydrochloride
    • 4-Phenylpyrrolidin-3-aminedihydrochloride
    • 4-phenylpyrrolidin-3-amine;dihydrochloride
    • AKOS040818556
    • 94032-92-5
    • F84210
    • F2167-8921
    • Inchi: 1S/C10H14N2.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7,11H2;1H
    • InChI Key: MCNWSLJFTZIUOG-UHFFFAOYSA-N
    • SMILES: NC1CNCC1C1C=CC=CC=1.Cl

Computed Properties

  • Exact Mass: 234.0690539g/mol
  • Monoisotopic Mass: 234.0690539g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų

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Additional information on 4-Phenylpyrrolidin-3-amine dihydrochloride

Comprehensive Overview of 4-Phenylpyrrolidin-3-amine dihydrochloride (CAS No. 94032-92-5): Properties, Applications, and Research Insights

4-Phenylpyrrolidin-3-amine dihydrochloride (CAS 94032-92-5) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This dihydrochloride salt derivative of 4-phenylpyrrolidin-3-amine exhibits enhanced solubility and stability, making it a valuable intermediate in drug discovery and neuroscience studies. Researchers are particularly interested in its pyrrolidine scaffold, which is a common motif in bioactive molecules targeting neurological pathways.

The compound's phenyl-pyrrolidine hybrid structure allows for versatile interactions with biological targets, including receptors and enzymes. Recent studies highlight its role in modulating neurotransmitter systems, sparking discussions about its potential in addressing cognitive health challenges—a topic trending in aging population research and mental wellness forums. Users frequently search for terms like "pyrrolidine derivatives in medicine" or "CAS 94032-92-5 solubility," reflecting growing interest in its physicochemical properties.

From a synthetic chemistry perspective, 4-Phenylpyrrolidin-3-amine dihydrochloride serves as a building block for N-heterocyclic compounds. Its chiral center at the 3-position enables enantioselective synthesis, a hot topic in green chemistry and asymmetric catalysis discussions. Analytical techniques like HPLC and NMR are critical for characterizing this compound, as evidenced by searches for "94032-92-5 spectral data" in scientific databases.

In pharmaceutical development, the amine hydrochloride group enhances bioavailability—a key consideration in drug formulation queries. The compound's potential applications align with trending searches about "blood-brain barrier permeability" and "small molecule therapeutics." However, researchers emphasize the need for thorough ADMET profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) before clinical exploration.

Storage and handling of CAS 94032-92-5 require attention to hygroscopicity—a frequently asked question in laboratory forums. Proper desiccation and temperature control (-20°C) are recommended to maintain stability. The compound's molecular weight (237.17 g/mol for freebase; 310.15 g/mol as dihydrochloride) and stoichiometry are often verified via elemental analysis, another common search term among quality control specialists.

Emerging publications suggest novel derivatives of 4-phenylpyrrolidin-3-amine may influence neuroprotective pathways, connecting to popular health tech topics like "neurodegenerative disease research." Its structure-activity relationship (SAR) studies appear in patents exploring cognitive enhancers, though rigorous clinical validation remains ongoing. This aligns with increasing public searches for "safe nootropics" and "memory support compounds."

From a commercial perspective, suppliers often highlight high-purity grades (>98% by HPLC) of 94032-92-5 for research use. The compound's salt form improves handling compared to volatile free bases, addressing common laboratory safety concerns. Recent innovations in solid-phase synthesis methods for pyrrolidine derivatives have further optimized production scalability.

Environmental considerations are also noteworthy. The biodegradability profile of 4-Phenylpyrrolidin-3-amine dihydrochloride falls under scrutiny as sustainability becomes a priority in chemical industries. Computational chemistry approaches (in silico modeling) help predict ecological impacts—a methodology gaining traction in green chemistry searches.

In summary, CAS 94032-92-5 represents an intriguing case study where traditional heterocyclic chemistry meets contemporary biomedical challenges. Its research trajectory reflects broader trends in precision medicine and molecular design, making it a compound to watch in both academic and industrial settings. Continued exploration of its pharmacophore properties may unlock new therapeutic possibilities while adhering to evolving safety standards and ethical research practices.

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